molecular formula C12H19N B1588400 (S)-1-(4-tert-butylphenyl)ethanamine CAS No. 511256-37-4

(S)-1-(4-tert-butylphenyl)ethanamine

Cat. No. B1588400
M. Wt: 177.29 g/mol
InChI Key: HZUDLUBTTHIVTP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(4-tert-butylphenyl)ethanamine” is a chemical compound with the CAS Number: 511256-37-4 . It has a molecular weight of 177.29 and its molecular formula is C12H19N . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(S)-1-(4-tert-butylphenyl)ethanamine” is 1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1 . The SMILES string representation is CC(N)c1ccc(cc1)C(C)(C)C .


Physical And Chemical Properties Analysis

“(S)-1-(4-tert-butylphenyl)ethanamine” is a liquid . The predicted properties include a melting point of 46.46°C , a boiling point of approximately 253.6°C at 760 mmHg , a density of approximately 0.9 g/cm³ , and a refractive index of n20D 1.51 .

Scientific Research Applications

Environmental Impact and Analytical Detection

(S)-1-(4-tert-butylphenyl)ethanamine, part of the broader class of compounds that includes butylated hydroxytoluene (BHT), has been a subject of environmental studies due to its widespread use as an antioxidant in food and plastics. The degradation of BHT into 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) and its presence in various water bodies have been documented. An analytical method combining solid phase extraction (SPE) with gas chromatography/mass spectrometry (GC/MS) has been developed to quantify BHT and BHT-CHO in environmental samples, revealing their widespread distribution in rivers, ground, rain, and drinking water in Germany, with concentrations of BHT ranging from 7-791 ng l^(-1) and BHT-CHO between 29 and 223 ng l^(-1) (Fries & Püttmann, 2002).

Steric Effects on Molecular Stability

Research into the structural properties of molecules with bulky tert-butyl groups has shown that steric crowding can actually stabilize otherwise labile molecules. For example, hexaphenylethane, traditionally considered unstable due to steric repulsion between phenyl rings, becomes stabilized when bulky tert-butyl groups are added to the meta positions of each phenyl ring. This stabilization is attributed to attractive dispersion interactions between the substituents, demonstrating the complex interplay between steric hindrance and molecular stability (Grimme & Schreiner, 2011).

Development of Novel Antitumor Agents

Efforts in medicinal chemistry have led to the synthesis of novel compounds related to (S)-1-(4-tert-butylphenyl)ethanamine, focusing on enhancing the lipophilicity and cellular uptake of bioactive molecules. Compounds such as 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been designed and tested for their antitumor activities. Initial studies have identified compounds with significant in vitro anti-cancer activity, highlighting the potential of these molecules as leads for the development of new cancer treatments (Maftei et al., 2016).

Novel Approaches in Efflux Pump Inhibition

The synthesis and investigation of 1-(1H-indol-3-yl)ethanamine derivatives have provided insights into the development of potent inhibitors for the Staphylococcus aureus NorA efflux pump. These compounds have shown the ability to restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains of S. aureus, presenting a promising strategy for overcoming antibiotic resistance (Héquet et al., 2014).

Advanced Materials and Catalysis

(S)-1-(4-tert-butylphenyl)ethanamine and related compounds have been explored in the context of materials science and catalysis. For instance, palladium-catalyzed reactions involving tert-butylphenylphosphinate have demonstrated the influence of ligands and solvents on regioselectivity, pointing to applications in the synthesis of advanced materials and fine chemicals (Nune & Tanaka, 2007).

Safety And Hazards

The safety information for “(S)-1-(4-tert-butylphenyl)ethanamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501 . These suggest measures to prevent exposure and advise on what to do if exposure occurs .

properties

IUPAC Name

(1S)-1-(4-tert-butylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDLUBTTHIVTP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427524
Record name (S)-1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-tert-butylphenyl)ethanamine

CAS RN

511256-37-4
Record name (αS)-4-(1,1-Dimethylethyl)-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511256-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-tert-butylphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-tert-butylphenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
(S)-1-(4-tert-butylphenyl)ethanamine
Reactant of Route 4
Reactant of Route 4
(S)-1-(4-tert-butylphenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
(S)-1-(4-tert-butylphenyl)ethanamine
Reactant of Route 6
(S)-1-(4-tert-butylphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.